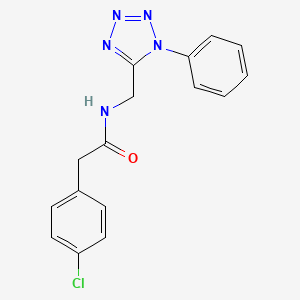

2-(4-chlorophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c17-13-8-6-12(7-9-13)10-16(23)18-11-15-19-20-21-22(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKOEHGQKNIBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 1-phenyl-1H-tetrazole-5-methanol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations:

Heterocyclic Core Variations: The tetrazole in the target compound offers higher polarity and hydrogen-bonding capacity compared to pyrazole () and benzothiazole (). Tetrazoles are metabolically stable mimics of carboxylic acids, enhancing drug-likeness .

Substituent Effects :

- The 4-chlorophenyl group is conserved in many analogs (), enhancing hydrophobic interactions with biological targets.

- Naphthalenyloxy-methyl () and methoxyphenyl () substituents increase aromatic surface area and lipophilicity, which may improve target binding but reduce aqueous solubility.

Functional Group Modifications: The sulfanyl linker in introduces a thioether bond, which may alter electronic distribution and oxidative stability compared to the target compound’s methylene bridge.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

- The target compound’s tetrazole and acetamide groups likely confer moderate solubility, balancing its chlorophenyl hydrophobicity.

- Naphthalenyloxy and methoxyphenyl substituents () reduce solubility but may enhance blood-brain barrier penetration .

Biological Activity

2-(4-chlorophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described as having a chlorophenyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. The structural formula is represented as follows:

Key Properties:

- Molecular Weight: 366.82 g/mol

- Solubility: Varies with solvent polarity

- Stability: Stable under standard laboratory conditions

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The tetrazole ring can mimic certain biological structures, allowing it to interfere with enzymatic functions or receptor activities. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act on receptors, potentially influencing signaling pathways related to inflammation or cancer.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective concentration ranges for cytotoxicity. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 10.7 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in various models. Studies have shown a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential role in managing inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed significant apoptotic activity. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Study 2: Mechanism Elucidation

Another research effort focused on elucidating the mechanism of action through molecular docking studies, which indicated strong binding affinity to the active sites of target enzymes involved in tumor progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-chlorophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Condensation of 4-chlorophenylacetic acid with a tetrazole-containing amine derivative under reflux conditions.

- Use of coupling agents like HATU or DCC to facilitate amide bond formation .

- Optimization of reaction parameters (e.g., temperature control at 60–80°C, solvent choice such as DMF or THF) to enhance yield.

- Purification via column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the chlorophenyl group (δ ~7.3–7.5 ppm) and tetrazole-methylacetamide linkage (δ ~3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z calculated for C₁₆H₁₃ClN₅O: 340.07) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-Cl) confirm functional groups .

Q. What are the recommended storage conditions to maintain the compound’s stability during biological assays?

- Methodological Answer :

- Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the tetrazole ring.

- Use desiccants to avoid moisture absorption, which can degrade the acetamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish selective activity from general cytotoxicity .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) versus human kinases .

- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of tetrazole-acetamide derivatives?

- Methodological Answer :

- Scaffold Modulation : Synthesize analogs with substitutions on the tetrazole ring (e.g., methyl, phenyl) and compare bioactivity .

- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate electronic (Cl substituent) and steric (methyl spacer) features with activity .

- In Silico ADMET Screening : Predict absorption and toxicity early to prioritize analogs for in vivo testing .

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled for formulation studies?

- Methodological Answer :

- Solubility Parameter Analysis : Measure logP (octanol/water partition coefficient) to quantify hydrophobicity. For this compound, logP ≈ 2.5 suggests limited aqueous solubility .

- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility without destabilizing the tetrazole ring .

- Solid Dispersion Techniques : Use spray-drying with hydrophilic carriers (e.g., PVP) to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.